2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one
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Overview
Description
2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by a benzopyran core structure with a methoxyphenyl and a methyl group attached. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl group is introduced to an aromatic ring. This is followed by cyclization to form the benzopyran core. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzopyran derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
Uniqueness
2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzopyran core and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
78776-49-5 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methylchromen-7-one |
InChI |
InChI=1S/C17H14O3/c1-11-9-16(12-3-6-14(19-2)7-4-12)20-17-10-13(18)5-8-15(11)17/h3-10H,1-2H3 |
InChI Key |
OBJPLSGIYZNSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)C=C2OC(=C1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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